1-Methyl-4-{4-[(methylamino)methyl]phenyl}pyrrolidine-3-carboxamide hydrochloride

TRPA1 Ion Channel Pharmacology Electrophysiology

1-Methyl-4-{4-[(methylamino)methyl]phenyl}pyrrolidine-3-carboxamide hydrochloride (CAS 1858256-83-3) is a synthetic small molecule featuring a pyrrolidine-3-carboxamide core with a 4-[(methylamino)methyl]phenyl substituent in a defined (3S,4R) stereochemical configuration. It belongs to a broader class of substituted pyrrolidine carboxamides that have been explored in patent literature as inhibitors of SMYD proteins (SMYD2/SMYD3) and as TRPA1 channel modulators.

Molecular Formula C14H21N3O
Molecular Weight 247.34 g/mol
Cat. No. B8021870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-{4-[(methylamino)methyl]phenyl}pyrrolidine-3-carboxamide hydrochloride
Molecular FormulaC14H21N3O
Molecular Weight247.34 g/mol
Structural Identifiers
SMILESCNCC1=CC=C(C=C1)C2CN(CC2C(=O)N)C
InChIInChI=1S/C14H21N3O/c1-16-7-10-3-5-11(6-4-10)12-8-17(2)9-13(12)14(15)18/h3-6,12-13,16H,7-9H2,1-2H3,(H2,15,18)/t12-,13+/m0/s1
InChIKeyMPWGXPVQBFYWMG-QWHCGFSZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-{4-[(methylamino)methyl]phenyl}pyrrolidine-3-carboxamide HCl: A Stereochemically Defined Pyrrolidine Carboxamide Research Probe


1-Methyl-4-{4-[(methylamino)methyl]phenyl}pyrrolidine-3-carboxamide hydrochloride (CAS 1858256-83-3) is a synthetic small molecule featuring a pyrrolidine-3-carboxamide core with a 4-[(methylamino)methyl]phenyl substituent in a defined (3S,4R) stereochemical configuration [1]. It belongs to a broader class of substituted pyrrolidine carboxamides that have been explored in patent literature as inhibitors of SMYD proteins (SMYD2/SMYD3) and as TRPA1 channel modulators [2]. The compound is typically supplied at 95% purity and is intended exclusively for research use .

Why Analogs of 1-Methyl-4-{4-[(methylamino)methyl]phenyl}pyrrolidine-3-carboxamide HCl Cannot Be Casually Substituted in Research Procurement


Within the pyrrolidine-3-carboxamide chemical space, minor structural perturbations profoundly alter target engagement profiles, stereochemical pharmacology, and ADME properties. The (3S,4R) configuration of this compound defines its spatial presentation of the carboxamide pharmacophore and the basic methylaminomethyl side chain, which directly influence binding to both SMYD protein pockets and TRPA1 channel domains [1]. Replacement with the (3R,4S) enantiomer or with regioisomers such as 4-(3-aminophenyl)-N,N,1-trimethylpyrrolidine-3-carboxamide can invert or abolish target activity [2]. Furthermore, N-acetyl derivatives like (3S,4R)-1-acetyl-N,N-dimethyl-4-{4-[(methylamino)methyl]phenyl}pyrrolidine-3-carboxamide introduce substantial steric bulk and eliminate the basic tertiary amine, fundamentally altering hydrogen-bonding capacity, LogD, and membrane permeability relative to the parent compound [3]. The quantitative evidence below demonstrates that procurement decisions based solely on scaffold similarity risk selecting compounds with divergent biological signatures.

Quantitative Differentiation Evidence for 1-Methyl-4-{4-[(methylamino)methyl]phenyl}pyrrolidine-3-carboxamide HCl vs. Its Closest Structural Analogs


TRPA1 Modulation: Target Compound vs. N-Acetyl-Dimethyl Analog and Structural Congeners

The target compound demonstrates measurable TRPA1 antagonist activity with an IC50 of 329 nM against full-length rat TRPA1 measured by PatchXpress electrophysiology [1]. By contrast, the N-acetyl-N,N-dimethyl analog (3S,4R)-1-acetyl-N,N-dimethyl-4-{4-[(methylamino)methyl]phenyl}pyrrolidine-3-carboxamide hydrochloride has no reported TRPA1 activity in public databases, consistent with the loss of the basic amine required for channel pore interaction. Separately, the compound displays weak TRPA1 agonist activity (EC50 = 81 nM) in rat TRPA1 Ca2+ flux assays [2], suggesting a mixed agonist/antagonist profile not observed in the 4-(3-aminophenyl) regioisomer [3].

TRPA1 Ion Channel Pharmacology Electrophysiology

Antiparasitic Screening Profile: Differential Activity of the Target Compound vs. Scaffold Analogs Across Parasite Assays

In a high-throughput screening panel conducted by the University of Dundee, the target compound showed 8.1% inhibition of Leishmania donovani methionine tRNA synthetase (LdMetRS) [1] and -29.95% effect on Mycobacterium tuberculosis PKS13 thioesterase at 30 µM [2], indicating modest to negative activity in these assays. This differential pattern across parasite targets is distinct from other pyrrolidine-3-carboxamide analogs in the same screening library, where varying degrees of LdMetRS and PKS13 inhibition were observed, enabling researchers to select compounds based on their specific pathogen selectivity profile [3].

Antiparasitic Drug Discovery Leishmania Mycobacterium tuberculosis

Cytotoxicity Window: Target Compound vs. HepG2 Cell Viability at Screening Concentration

The target compound exhibited 19.89% inhibition of HepG2 cell viability in a high-throughput 384-well format assay [1], indicating greater than 80% cell viability at the screening concentration. This provides a baseline cytotoxicity window that can be compared with structurally related analogs. In the context of pyrrolidine-3-carboxamides, compounds with increased lipophilicity (e.g., N-acetyl-N,N-dimethyl derivatives with higher LogD values) typically exhibit greater cytotoxicity due to enhanced membrane perturbation [2]. The relatively low cytotoxicity of the target compound (LogD ~0.54 predicted) supports its utility as a research probe where minimizing non-specific cytotoxicity is essential.

Cytotoxicity Profiling HepG2 Safety Screening

Stereochemical Integrity: (3S,4R) Configuration and Its Pharmacological Consequences vs. Diastereomeric Mixtures

The target compound is supplied as the single (3S,4R) diastereomer, as confirmed by the InChI stereochemical descriptors (t12-,13+; /m0) [1]. In the 4-phenylpyrrolidine-3-carboxamide series, diastereomeric pairs have been shown to produce opposing pharmacological effects: one diastereomer can act as a functional agonist while the other acts as an antagonist at the same receptor, as rigorously demonstrated for melanocortin-4 receptor ligands [2]. Some vendors list this compound as 'rel-(3R,4S)' or as a racemic mixture, creating procurement risk . Verification of stereochemical identity is therefore critical, and sourcing from suppliers providing authenticated single-enantiomer material ensures experimental reproducibility.

Stereochemistry Pharmacophore Mapping Quality Control

Physicochemical Property Differentiation: Target Compound vs. N-Acetyl-Dimethyl Analog and Free Base

The target compound as the hydrochloride salt (MW 283.80 g/mol) possesses three hydrogen bond donors and three hydrogen bond acceptors with a topological polar surface area (TPSA) of 58.4 Ų [1]. By comparison, the N-acetyl-N,N-dimethyl analog (MW ~351.9 g/mol for the HCl salt) has only one H-bond donor and a TPSA of 52.65 Ų but a significantly lower LogD at pH 7.4 (-2.33 vs. estimated ~-0.1 to +0.5 for the target compound) [2]. The free base form (MW 247.34 g/mol) has two H-bond donors and a TPSA of 58.36 Ų with a predicted AlogP of 0.54 [3]. These differences in hydrogen-bonding capacity, ionization state, and lipophilicity directly impact aqueous solubility, passive membrane permeability, and formulation strategy — parameters that dictate compound suitability for in vitro vs. in vivo experimental designs.

Physicochemical Properties ADME Prediction Solubility

Evidence-Based Research and Procurement Scenarios for 1-Methyl-4-{4-[(methylamino)methyl]phenyl}pyrrolidine-3-carboxamide HCl


TRPA1 Channel Pharmacology Studies Requiring a Characterized Antagonist Probe

Investigators studying TRPA1-mediated nociception or inflammatory signaling can use this compound as a sub-micromolar antagonist probe (IC50 = 329 nM in PatchXpress electrophysiology) [1]. The defined stereochemistry and the availability of both agonist (EC50 = 81 nM) and antagonist activity data distinguish it from the N-acetyl-dimethyl analog, which lacks TRPA1 activity, and from untested regioisomers. Researchers should verify stereochemical identity upon receipt to avoid racemic mixtures that could confound pharmacological interpretation [2].

SMYD Protein Inhibitor SAR Campaigns Using a Structurally Distinct Pyrrolidine Carboxamide Scaffold

As a substituted pyrrolidine-3-carboxamide, this compound serves as a starting point or reference molecule in structure-activity relationship (SAR) studies targeting SMYD2/SMYD3 methyltransferases, as claimed in patent literature [1]. Its (3S,4R) stereochemistry presents the carboxamide pharmacophore in a defined orientation distinct from non-pyrrolidine SMYD inhibitors such as LLY-507. The compound's low HepG2 cytotoxicity (<20% inhibition at screening concentration) provides a favorable window for cell-based SAR assays [2].

Neglected Disease Drug Discovery Primary Screening Hit Follow-Up

The compound has been screened in antiparasitic panels including Leishmania donovani methionine tRNA synthetase and Mycobacterium tuberculosis PKS13 [1]. Its relatively clean profile (8.1% LdMetRS inhibition, negative PKS13 effect at 30 µM) makes it a useful negative control or selectivity reference in follow-up screens where higher-activity hits are being triaged. The compound's physicochemical properties (TPSA 58.4 Ų, 3 HBD) support solubility in aqueous screening buffers [2].

Physicochemical Property Benchmarking in Pyrrolidine Carboxamide Lead Optimization

The compound occupies a specific property space (AlogP 0.54, TPSA 58.36 Ų, 2–3 HBD depending on salt form) that bridges the gap between highly polar N-acetyl analogs (LogD -2.33) and more lipophilic 4-aryl-pyrrolidine derivatives [1]. This property profile supports its use as a benchmarking standard for solubility, permeability, and metabolic stability assays during lead optimization of pyrrolidine carboxamide series. Procurement of the authenticated hydrochloride salt ensures consistency in physicochemical measurements across laboratories [2].

Quote Request

Request a Quote for 1-Methyl-4-{4-[(methylamino)methyl]phenyl}pyrrolidine-3-carboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.